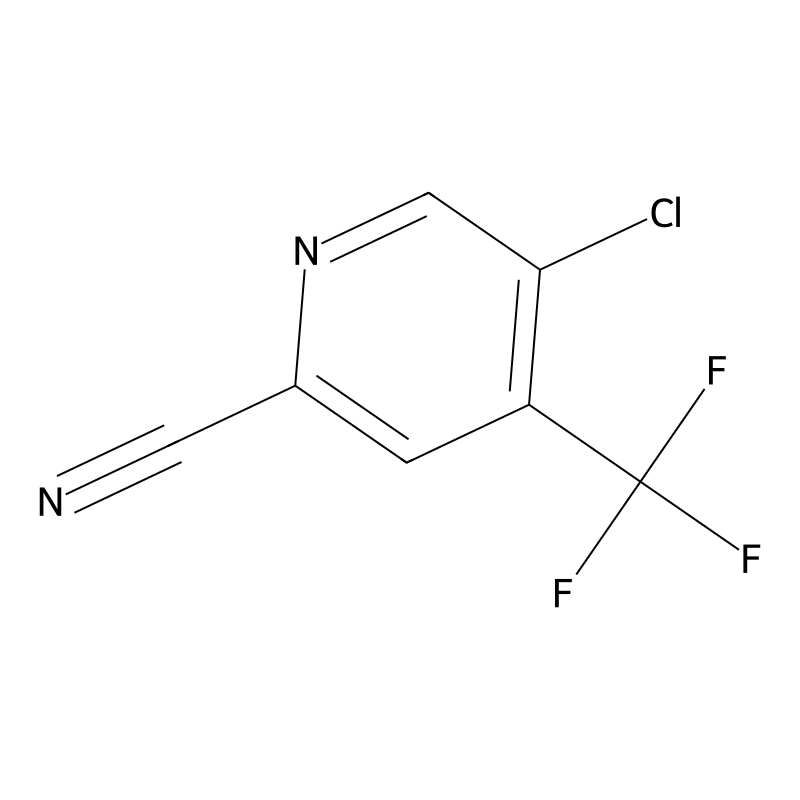5-Chloro-4-(trifluoromethyl)picolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Chloro-4-(trifluoromethyl)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with both a chloro group and a trifluoromethyl group. Its molecular formula is C7H2ClF3N2, and it has a molecular weight of 206.55 g/mol . The compound is known for its unique properties arising from the presence of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity.
- Nucleophilic substitution: The chloro group can be replaced by nucleophiles.
- Hydrolysis: The nitrile can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
- Reduction: It can also be reduced to amines or other derivatives depending on the reaction conditions.
5-Chloro-4-(trifluoromethyl)picolinonitrile exhibits notable biological activities, particularly in the context of agricultural chemistry. It has been studied for its potential use as a pesticide due to its efficacy against various pests . The trifluoromethyl group contributes to its biological activity by enhancing lipophilicity and metabolic stability.
Several synthetic routes have been developed for producing 5-Chloro-4-(trifluoromethyl)picolinonitrile. Key methods include:
- Direct halogenation: Starting from 4-(trifluoromethyl)picolinonitrile, chlorination can be achieved using chlorine gas or chlorinating agents.
- Nitrile synthesis: The compound can also be synthesized via the reaction of a suitable pyridine derivative with cyanogen bromide .
The primary applications of 5-Chloro-4-(trifluoromethyl)picolinonitrile are found in:
- Agricultural chemistry: It is primarily used as an active ingredient in pesticide formulations.
- Pharmaceuticals: Due to its unique chemical structure, it serves as an intermediate in the synthesis of various pharmaceutical compounds.
Interaction studies have shown that 5-Chloro-4-(trifluoromethyl)picolinonitrile interacts effectively with biological targets involved in pest management. Its mechanism often involves disruption of metabolic pathways in target organisms, leading to their control or elimination . Further studies may explore its interactions at the molecular level to enhance efficacy and reduce environmental impact.
Several compounds share structural similarities with 5-Chloro-4-(trifluoromethyl)picolinonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | 85148-26-1 | 0.80 |
| 5-(Trifluoromethyl)picolinonitrile | 95727-86-9 | 0.78 |
| 6-Chloro-4-(trifluoromethyl)picolinonitrile | 1156542-25-4 | 0.75 |
| 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | 215867-87-1 | 0.74 |
| 4-(Trifluoromethyl)picolinonitrile | 936841-69-9 | 0.73 |
Uniqueness: The presence of both chloro and trifluoromethyl groups distinguishes this compound from others listed above, contributing to its unique properties and applications in pest control and pharmaceuticals.
XLogP3
GHS Hazard Statements
Pictograms

Irritant








